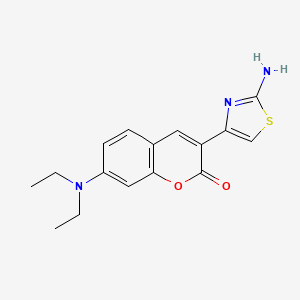
3-(2-Amino-1,3-thiazol-4-yl)-7-(diethylamino)-2H-1-benzopyran-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Amino-1,3-thiazol-4-yl)-7-(diethylamino)-2H-1-benzopyran-2-one is a complex organic compound that features a thiazole ring, an amino group, and a benzopyran structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Amino-1,3-thiazol-4-yl)-7-(diethylamino)-2H-1-benzopyran-2-one typically involves multi-step organic reactions One common synthetic route includes the formation of the thiazole ring through the reaction of a suitable precursor with a thioamide The benzopyran structure is then introduced through a cyclization reaction
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures. Solvent selection, temperature control, and reaction time are critical parameters that are carefully monitored during industrial synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2-Amino-1,3-thiazol-4-yl)-7-(diethylamino)-2H-1-benzopyran-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino and diethylamino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction could yield amines or alcohols.
Wissenschaftliche Forschungsanwendungen
3-(2-Amino-1,3-thiazol-4-yl)-7-(diethylamino)-2H-1-benzopyran-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-(2-Amino-1,3-thiazol-4-yl)-7-(diethylamino)-2H-1-benzopyran-2-one involves its interaction with specific molecular targets. The thiazole ring and amino groups can form hydrogen bonds and interact with enzymes or receptors, modulating their activity. The benzopyran structure may also play a role in stabilizing these interactions and enhancing the compound’s overall efficacy.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(2-Amino-1,3-thiazol-4-yl)-7-(dimethylamino)-2H-1-benzopyran-2-one
- 3-(2-Amino-1,3-thiazol-4-yl)-7-(methylamino)-2H-1-benzopyran-2-one
Uniqueness
3-(2-Amino-1,3-thiazol-4-yl)-7-(diethylamino)-2H-1-benzopyran-2-one is unique due to the presence of the diethylamino group, which can influence its chemical reactivity and biological activity. This compound’s specific substitution pattern and structural features make it distinct from other similar compounds, potentially offering unique advantages in its applications.
Eigenschaften
CAS-Nummer |
88735-47-1 |
|---|---|
Molekularformel |
C16H17N3O2S |
Molekulargewicht |
315.4 g/mol |
IUPAC-Name |
3-(2-amino-1,3-thiazol-4-yl)-7-(diethylamino)chromen-2-one |
InChI |
InChI=1S/C16H17N3O2S/c1-3-19(4-2)11-6-5-10-7-12(13-9-22-16(17)18-13)15(20)21-14(10)8-11/h5-9H,3-4H2,1-2H3,(H2,17,18) |
InChI-Schlüssel |
XYMISFWIUUPXII-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C3=CSC(=N3)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


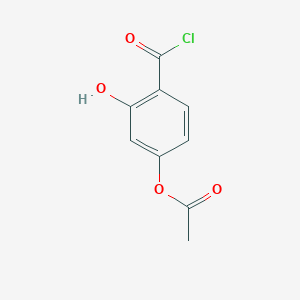
![2-[(Methylamino)methyl]-I+/--phenylbenzenemethanol](/img/structure/B14134977.png)

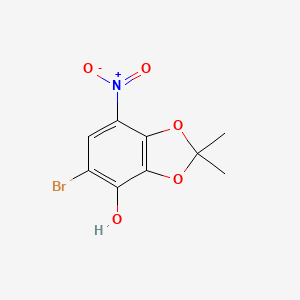

![Diethyl [(3-chloro-4-hydroxyphenyl)methyl]propanedioate](/img/structure/B14135003.png)
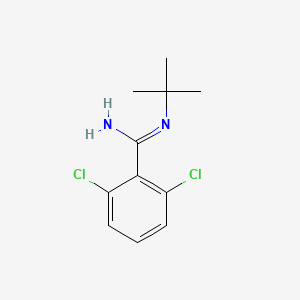
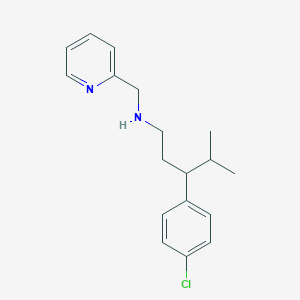
![[(5,7-Dichloro-2,2-dimethyl-2H-1,3-benzodioxol-4-yl)oxy]acetic acid](/img/structure/B14135017.png)

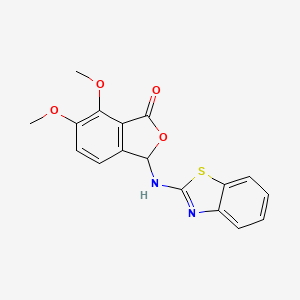
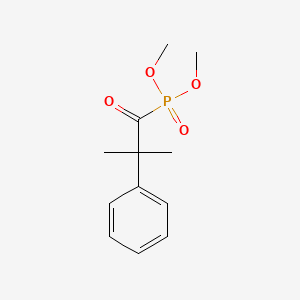

![3-[(Propan-2-yl)oxy]phenyl methylcarbamate](/img/structure/B14135049.png)
